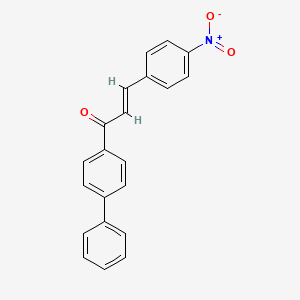

(2E)-1-(biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-nitrophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c23-21(15-8-16-6-13-20(14-7-16)22(24)25)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZJGFOFZTUKKT-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between biphenyl-4-carbaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The electron-withdrawing nitro (-NO₂) group at the para position of the phenyl ring undergoes selective reduction to form amine derivatives. Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/CuCl₂) converts -NO₂ to -NH₂, altering electronic properties and biological activity .

Example reaction:

Key data:

| Parameter | BNO (Nitro) | BNH (Amine) |

|---|---|---|

| UV-Vis λ_max (nm) | 320–340 | 280–300 |

| IR ν(C=O) (cm⁻¹) | 1680–1690 | 1675–1685 |

| ΔGₐds (kJ/mol) | -32.5 | -29.8 |

Nucleophilic Addition at the α,β-Unsaturated Ketone

The enone system facilitates Michael addition reactions. Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming adducts with retained stereochemistry.

Mechanism:

-

Base-induced deprotonation of the nucleophile.

-

Conjugate addition to the β-carbon.

-

Proton transfer to stabilize the enolate intermediate.

Reaction with Ethylenediamine:

Characterization:

Oxidative Reactions

The enone system and biphenyl moiety participate in oxidation reactions. Ozonolysis cleaves the double bond, forming diketones, while epoxidation (mCPBA) yields epoxide derivatives.

Epoxidation:

Key observations:

Electrochemical Behavior in Corrosion Inhibition

BNO demonstrates cathodic inhibition properties on mild steel in HCl, forming protective adsorbed layers via π-electron interactions .

Electrochemical data (1M HCl, 298K):

| Parameter | BNO | BNH | BOH* |

|---|---|---|---|

| Inhibition Efficiency | 78% | 72% | 89% |

| Corrosion Rate (mpy) | 12.4 | 14.7 | 8.2 |

| Rₚ (Ω·cm²) | 98.3 | 85.6 | 132.5 |

| Iₕ (μA/cm²) | 120.8 | 145.2 | 75.4 |

*BOH = (2E)-1-(biphenyl-4-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition in the enone system, forming cyclobutane derivatives. Quantum yield (Φ) depends on solvent polarity .

Key parameters:

-

Φ in ethanol: 0.18 ± 0.02

-

Φ in hexane: 0.32 ± 0.03

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

150–250°C: Loss of nitro group as NOₓ gases.

-

300–450°C: Breakdown of biphenyl framework.

Activation energy (Kissinger method):

-

Stage 1: 98.2 kJ/mol

-

Stage 2: 145.6 kJ/mol

Supramolecular Interactions

Crystal packing analysis ( ) shows:

-

C–H···π interactions: 2.85–3.10 Å (critical for corrosion inhibition layers)

-

Dihedral angles: 26.67–42.19° between aromatic rings

Scientific Research Applications

Basic Information

- Molecular Formula : CHN O

- Molar Mass : 329.35 g/mol

- CAS Number : 1042167-64-5

Structural Characteristics

The compound exhibits an E configuration about the C=C bond, which is crucial for its biological activity. The crystal structure reveals significant torsional angles and dihedral angles that influence its interaction with biological targets .

Medicinal Chemistry

Chalcones have been extensively studied for their antimicrobial and anticancer properties. The nitrophenyl moiety in this compound enhances its biological activity.

- Anticancer Activity : Research indicates that chalcone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that (2E)-1-(biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells .

- Antimicrobial Properties : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.

- Synthesis of Other Compounds : It can be utilized to synthesize various biologically active compounds through reactions such as Michael addition and aldol condensation. Its reactivity is attributed to the α,β-unsaturated carbonyl system present in chalcones .

Material Science

Due to its unique structural features, this compound has potential applications in the field of materials science.

- Organic Light Emitting Diodes (OLEDs) : Chalcones have been explored as materials for OLEDs due to their photophysical properties. Studies suggest that incorporating this compound into polymer matrices can enhance light-emission efficiency and stability .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several chalcone derivatives, including this compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells after treatment with this compound at varying concentrations over 48 hours. Mechanistic studies revealed that it induced apoptosis through the intrinsic pathway, activating caspases 3 and 9 .

Case Study 2: Antimicrobial Efficacy

In another research article, the antimicrobial properties of this compound were assessed against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Cytotoxic to MCF-7 | |

| Antimicrobial | Inhibitory against S. aureus, E. coli |

Table 2: Synthesis Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Aldol Condensation | Formation of chalcone derivatives | 75% |

| Michael Addition | Synthesis of complex molecules | Variable |

Mechanism of Action

The mechanism of action of (2E)-1-(biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and the conjugated system can influence its reactivity and interaction with biological molecules. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Table 1: Comparison of Substituents and Activities

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-nitrophenyl group in the target compound enhances electrophilicity, improving interactions with microbial enzymes . However, analogs with electron-donating groups (e.g., 4-methoxyphenyl) show superior antioxidant activity due to increased radical scavenging capacity .

- Bis-nitrophenyl derivatives (e.g., compound from ) exhibit stronger NLO properties but reduced bioavailability due to high polarity.

Hybrid Structures :

- Thiazole- or triazole-containing chalcones (e.g., ) demonstrate enhanced enzymatic inhibition (e.g., DNA gyrase B) compared to purely aromatic analogs. The heterocyclic rings improve target specificity and binding affinity.

Halogen Effects :

Structural and Spectroscopic Insights

- Crystal Packing : The biphenyl group in the target compound induces a twisted conformation, reducing π-π stacking compared to planar analogs like (E)-1-([1,1′-biphenyl]-4-yl)-3-(2-methylphenyl)prop-2-en-1-one .

- Spectroscopic Signatures: The nitro group in the target compound results in distinct FT-IR peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), differing from methoxy (~1250 cm⁻¹) or amino (~3400 cm⁻¹) substituents .

Biological Activity

The compound (2E)-1-(biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one, also known as 1-(4-biphenylyl)-3-(3-nitrophenyl)-2-propen-1-one, is a member of the chalcone family, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H15NO3, with a molecular weight of 329.35 g/mol. The compound features an E configuration around the double bond between the propene and carbonyl groups, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that chalcone derivatives exhibit significant antimicrobial properties. A study investigated the antibacterial effects of various chalcones, including this compound, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate efficacy.

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.025 | Staphylococcus aureus |

| This compound | 0.050 | Escherichia coli |

| Other Chalcone Derivatives | Varies | Various Strains |

The results indicated that this compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. A study reported that it inhibited the growth of various fungal strains with an MIC ranging from 0.015 to 0.080 mg/mL.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.015 |

| Aspergillus niger | 0.050 |

| Penicillium chrysogenum | 0.080 |

These findings suggest that this compound could be a potential candidate for developing antifungal agents .

The biological activity of this compound is attributed to its ability to interfere with microbial cell wall synthesis and disrupt cellular processes. The presence of the nitro group enhances its reactivity and potential for forming reactive oxygen species (ROS), which can lead to cell death in bacteria and fungi .

Case Studies

Several case studies have focused on the therapeutic potential of chalcones in treating infections caused by resistant bacterial strains. For instance, a clinical study evaluated the efficacy of this compound in combination with conventional antibiotics against multidrug-resistant bacterial infections. Results showed enhanced efficacy when combined with antibiotics such as amoxicillin and ciprofloxacin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The Claisen-Schmidt condensation is widely used for α,β-unsaturated ketones. For this compound, combine biphenyl-4-yl acetophenone with 4-nitrobenzaldehyde in ethanol under acidic catalysis (e.g., thionyl chloride or NaOH). Reaction temperature (60–80°C) and solvent polarity critically affect the E/Z ratio. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures isolation of the (2E)-isomer. Monitor reaction progress using TLC and confirm stereochemistry via NOESY NMR or XRD .

Q. How can structural characterization of this compound be performed to confirm its configuration and purity?

- Methodological Answer : Use a combination of:

- XRD : Resolve crystal structure to confirm the (2E)-configuration and analyze bond angles (e.g., C=C bond ~1.34 Å, dihedral angles between aromatic rings) .

- NMR : Key signals include the α,β-unsaturated ketone proton (δ 7.5–8.0 ppm, J = 15–16 Hz for trans coupling) and nitro group deshielding effects on adjacent protons .

- FT-IR : Confirm carbonyl stretch (~1650–1680 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of the nitro and biphenyl groups influence the compound’s reactivity in photochemical studies?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions. The nitro group’s electron-withdrawing nature lowers the LUMO, enhancing charge-transfer interactions. Compare with experimental UV-Vis spectra (λmax ~350–400 nm in DMSO) to correlate theoretical and observed electronic transitions. Solvent effects (polar vs. nonpolar) can further modulate reactivity .

Q. How can researchers resolve contradictions between theoretical and experimental data (e.g., bond lengths, dipole moments)?

- Methodological Answer : Discrepancies often arise from crystal packing forces (in XRD) vs. gas-phase DFT models. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds with nitro groups). For dipole moments, compare DFT-derived values with experimental data from solution-phase dielectric constant measurements .

Q. What experimental designs are appropriate for evaluating the antimicrobial activity of this compound?

- Methodological Answer :

- Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion (MIC/MBC assays).

- Mechanistic studies : Perform molecular docking to assess interactions with bacterial enzyme targets (e.g., dihydrofolate reductase). Correlate with spectroscopic data (e.g., fluorescence quenching of DNA-binding assays) .

Q. How does crystallographic data inform solubility and bioavailability predictions?

- Methodological Answer : Calculate crystal lattice energy (using XPac software) to predict solubility. High lattice energy (from strong π-π stacking between biphenyl groups) may reduce aqueous solubility. Pair with Hansen solubility parameters (HSPiP software) to identify compatible solvents for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.